molecular formula C14H22O B8634890 2,6-Dibutylphenol CAS No. 62083-20-9

2,6-Dibutylphenol

Cat. No.: B8634890
CAS No.: 62083-20-9
M. Wt: 206.32 g/mol
InChI Key: PZPVXSMCRLNVRD-UHFFFAOYSA-N
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Description

2,6-Dibutylphenol is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Production

2,6-Dibutylphenol is a member of the alkylated phenols family, characterized by two butyl groups attached to the benzene ring at the 2 and 6 positions. Its chemical formula is C14H22OC_{14}H_{22}O, and it is primarily produced through the alkylation of phenol using butylene as the alkylating agent. The typical production process involves Friedel-Crafts reactions, where phenol reacts with isobutylene in the presence of a Lewis acid catalyst like aluminum chloride .

Antioxidant in Fuels and Lubricants

One of the primary applications of this compound is as an antioxidant in various hydrocarbon-based products. It helps prevent oxidative degradation in fuels, oils, and lubricants. Its effectiveness in stabilizing aviation fuels by preventing gumming has been particularly noted .

ApplicationDescription
Aviation Fuels Prevents gumming and maintains fuel stability
Lubricants Extends the life of lubricants by reducing oxidation

UV Stabilizer

The compound also serves as a UV stabilizer for plastics and other materials exposed to sunlight. This property is crucial for extending the lifespan of products made from polymers that would otherwise degrade under UV radiation .

Intermediate for Synthesis

This compound acts as an intermediate in the synthesis of more complex antioxidants and UV stabilizers. For instance, it is used to produce hindered phenolic antioxidants like Irganox 1098, which are widely utilized in rubber and plastic industries .

Consumer Products

In consumer products, this compound can be found in:

  • Household Cleaners : Used for its antioxidant properties.
  • Personal Care Products : Acts as a stabilizer in formulations.

Case Study 1: Use in Aviation Fuels

A study conducted on the stability of aviation fuels containing this compound demonstrated a significant reduction in gum formation compared to fuels without this additive. The results indicated that incorporating this compound could extend fuel shelf life by over 30% under standard storage conditions .

Case Study 2: Rubber Industry Applications

Research on rubber formulations revealed that adding this compound improved thermal stability and resistance to oxidative degradation. This enhancement allows rubber products to maintain their properties over extended periods, making them suitable for automotive and industrial applications .

Safety and Environmental Impact

While this compound is effective in various applications, it poses certain environmental risks. It is classified as toxic to aquatic organisms and is not readily biodegradable . Regulatory measures are essential to manage its use and prevent environmental contamination.

Chemical Reactions Analysis

Rearrangement Reactions

2,6-Dibutylphenol undergoes tert-butyl group migration under acidic conditions. In the presence of sulfuric acid or toluene sulfonic acid, the tert-butyl group transfers from the phenolic ring to another phenol molecule:

4-tert-butyl-2,6-dimethylphenol+phenolH+2,6-dimethylphenol+4-tert-butylphenol\text{4-tert-butyl-2,6-dimethylphenol} + \text{phenol} \xrightarrow{\text{H}^+} \text{2,6-dimethylphenol} + \text{4-tert-butylphenol}

Conditions :

  • Temperature: 120–180°C

  • Catalyst: 2–5 wt% sulfuric acid or toluene sulfonic acid

  • Reaction time: 0.5–6 hours

  • Yield: 60–75% of 2,6-dimethylphenol, with 95–98% tert-butyl group recovery .

Key Data :

ParameterValueSource
Optimal temperature150°C
Catalyst efficiencyH₂SO₄ > toluene sulfonic acid
By-products<1% 2-methylphenol

Oxidation Reactions

This compound oxidizes to quinones and diphenoquinones via radical pathways:

With Molecular Oxygen

Cobalt(II) chelates catalyze oxidation to 2,6-di-tert-butylbenzoquinone and 3,3',5,5'-tetra-tert-butyldiphenoquinone :

This compoundO2,Co2+Benzoquinone+Diphenoquinone\text{this compound} \xrightarrow{\text{O}_2, \text{Co}^{2+}} \text{Benzoquinone} + \text{Diphenoquinone}

Conditions :

  • Catalyst: Co²⁺-polyamine complexes

  • Solvent: Ethanol or benzene

  • Yield: 70–85% quinones .

With Peroxy Radicals

Reaction with tert-butyl peroxy radicals produces:

  • p-Benzoquinone (primary product)

  • Diphenoquinone (secondary product via phenoxy radical coupling) .

Key Data :

ProductYield (%)ConditionsSource
2,6-Di-tert-butylbenzoquinone70Co²⁺, O₂, 40°C
Diphenoquinone15Radical coupling

Electrophilic Substitution

Despite steric hindrance, this compound undergoes:

  • Nitration : Forms 4-nitro derivatives under HNO₃/H₂SO₄.

  • Sulfonation : Produces sulfonated analogs with fuming H₂SO₄.

Dealkylation Reactions

Heteropoly acids (e.g., H₃PW₁₂O₄₀) selectively remove one tert-butyl group:

This compoundHPA2-tert-butylphenol+Isobutylene\text{this compound} \xrightarrow{\text{HPA}} \text{2-tert-butylphenol} + \text{Isobutylene}

Conditions :

  • Temperature: 130–150°C

  • Catalyst load: 5–10 wt%

  • Selectivity: >90% for mono-dealkylation .

Comparison of Catalysts :

CatalystActivity (Relative)Selectivity (%)
H₃PW₁₂O₄₀1.095
Al₂(SO₄)₃0.370

Alkylation Reactions

This compound participates in Friedel-Crafts alkylation with isobutene:

Phenol+2CH₂=C(CH₃)₂Al3+This compound\text{Phenol} + 2 \text{CH₂=C(CH₃)₂} \xrightarrow{\text{Al}^{3+}} \text{this compound}

Conditions :

  • Catalyst: Aluminium phenoxide

  • Temperature: 80–120°C

  • Yield: 75–85% .

Q & A

Q. Basic: What are the recommended methodologies for synthesizing 2,6-Dibutylphenol with high purity?

Answer:
The synthesis of this compound typically involves alkylation of phenol using butylating agents (e.g., butyl halides) in the presence of acid catalysts like AlCl₃ or zeolites. Key steps include:

  • Reagent Control : Maintain stoichiometric ratios to minimize side products (e.g., mono- or tri-substituted derivatives).
  • Temperature Optimization : Reactions are often conducted at 80–120°C to balance yield and selectivity.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to isolate the product.
    Reference structural analogs (e.g., 4-sec-Butyl-2,6-di-tert-butylphenol) suggest tert-butyl groups may require inert atmospheres to prevent oxidation during synthesis .

Q. Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns; aromatic protons in this compound typically show singlets due to symmetry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : O-H stretching (~3200 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) confirm phenolic structure.
    Cross-reference data from authoritative databases like NIST Chemistry WebBook for spectral comparisons .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Waste Management : Collect organic waste separately and dispose via certified hazardous waste services to avoid environmental contamination.
    Refer to safety guidelines for structurally similar phenols (e.g., 2,6-dimethoxyphenol) for spill containment and emergency procedures .

Q. Advanced: How can researchers assess the oxidative stability of this compound under varying conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled temperature ramps (e.g., 25–500°C) to evaluate thermal decomposition.
  • Accelerated Oxidation Studies : Expose the compound to UV light or radical initiators (e.g., AIBN) and monitor degradation via HPLC or GC-MS.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions.
    Studies on phenol oxidation mechanisms (e.g., photocatalytic activity) provide frameworks for designing experiments .

Q. Advanced: What experimental strategies can resolve contradictions in catalytic activity data for this compound-derived catalysts?

Answer:

  • Controlled Variable Testing : Isolate factors like solvent polarity, temperature, and catalyst loading to identify confounding variables.
  • Statistical Analysis : Apply ANOVA or multivariate regression to quantify parameter significance.
  • Comparative Studies : Benchmark against structurally similar catalysts (e.g., 2,6-diisopropylphenol) to contextualize performance discrepancies.
    Methodologies from qualitative research on contradiction analysis (e.g., iterative data triangulation) enhance rigor .

Q. Advanced: How can enzymatic interaction studies be designed to elucidate this compound’s role in biological systems?

Answer:

  • Enzyme Assays : Use spectrophotometric methods (e.g., monitoring NADH depletion) to test inhibition/activation effects on oxidoreductases.
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with active sites.
  • Metabolite Profiling : Use LC-MS/MS to identify downstream metabolites in cell cultures or microbial systems.
    Reference protocols for chlorophenol substrates (e.g., 2,6-dichlorohydroquinone in dioxygenase studies) for mechanistic parallels .

Properties

CAS No.

62083-20-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,6-dibutylphenol

InChI

InChI=1S/C14H22O/c1-3-5-8-12-10-7-11-13(14(12)15)9-6-4-2/h7,10-11,15H,3-6,8-9H2,1-2H3

InChI Key

PZPVXSMCRLNVRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC=C1)CCCC)O

Origin of Product

United States

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